Product packaging for Sodium perfluorohexanesulfonate(Cat. No.:CAS No. 82382-12-5)

Sodium perfluorohexanesulfonate

Cat. No.: B8822424
CAS No.: 82382-12-5
M. Wt: 422.10 g/mol
InChI Key: WXNIEINRHBIHRE-UHFFFAOYSA-M
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Description

Sodium Perfluorohexanesulfonate (CAS 82382-12-5), a short-chain per- and polyfluoroalkyl substance (PFAS), is a synthetically produced compound with the molecular formula C 6 F 13 NaO 3 S and a molecular weight of 422.09 g/mol . It is characterized by a fully fluorinated six-carbon alkyl chain terminated by a sulfonate group, conferring high thermal and chemical stability. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. In environmental research, this compound serves as a critical standard and model compound for studying the fate, transport, and remediation of short-chain PFAS. Its high water solubility and environmental persistence make it a frequent target for water treatment studies . Research applications include investigating its removal from water via nanofiltration, particularly under complex conditions involving natural organic matter like sodium alginate and calcium ions, which can influence membrane fouling and separation efficiency . Furthermore, it is used in microbial studies to explore bioaccumulation potential, as demonstrated in research with Pseudomonas species isolated from contaminated sites . In toxicological and health effects research, PFHxS is a subject of interest due to its environmental prevalence and potential for bioaccumulation. Recent immunotoxicity studies have investigated its effects on immune cell homeostasis, with one study finding that repeated oral exposure in mice at doses up to 12,000 ng/kg/day for 28 days did not deplete major T cell, B cell, or granulocyte populations, providing valuable data for human health risk assessment . Its presence in maternal blood, cord blood, and breast milk also makes it a key compound in developmental and reproductive toxicity studies, often focusing on its transfer and potential endocrine-disrupting effects . As a regulated contaminant, it is included in analytical methods development for detection in various matrices, supporting compliance with stringent drinking water standards, such as the U.S. EPA's maximum contaminant level of 10 ng/L .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

82382-12-5

Molecular Formula

C6F13NaO3S

Molecular Weight

422.10 g/mol

IUPAC Name

sodium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate

InChI

InChI=1S/C6HF13O3S.Na/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);/q;+1/p-1

InChI Key

WXNIEINRHBIHRE-UHFFFAOYSA-M

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[Na+]

Origin of Product

United States

Environmental Occurrence and Distribution of Sodium Perfluorohexanesulfonate

Global Detection in Aquatic Environments

The aquatic environment is a primary reservoir for many persistent chemical compounds, and PFHxS is no exception. Its detection in surface waters, groundwater, and wastewater effluents highlights its pervasive nature.

Surface Waters (e.g., rivers, lakes, oceans)

Sodium perfluorohexanesulfonate (B1258047) is frequently detected in surface water bodies worldwide. In the United States, the Minnesota Pollution Control Agency found PFHxS in the Mississippi River and urban lakes in the Twin Cities metropolitan area at levels up to 0.15 parts per billion (ppb). health.state.mn.us A study of 43 Wisconsin rivers and lakes also revealed the presence of PFAS, including PFHxS, in all studied lakes. wisc.edu Research on the Great Lakes has shown the presence of various perfluoroalkyl acids (PFAAs), with concentrations of some compounds decreasing in precipitation over time, likely due to regulatory actions. nih.gov

In the northwestern Atlantic Ocean, PFHxS was one of eight PFAS detected in over 70% of surface seawater samples. nih.gov The concentrations of the eight most frequently detected PFAS in surface seawater ranged from less than 660 to 4070 picograms per liter (pg/L). nih.gov The presence of these compounds in marine environments suggests that rivers are a dominant source of PFAS contamination in the ocean. nih.gov

LocationWater Body TypePFHxS Concentration
Minnesota, USAMississippi River, Urban LakesUp to 0.15 ppb health.state.mn.us
Wisconsin, USA43 Rivers and LakesDetected in all lakes studied wisc.edu
Northwestern AtlanticSurface SeawaterDetected in >70% of samples nih.gov
Great Lakes, USA/CanadaPrecipitation and Surface WaterPresent, with some concentrations decreasing over time nih.gov

Groundwater and Drinking Water Systems

Groundwater and drinking water systems are also vulnerable to PFHxS contamination. In Minnesota, PFHxS has been found in private and public drinking water wells, with public drinking water levels reaching up to 0.57 ppb. health.state.mn.us A 2019 study of groundwater used for drinking water in the eastern United States detected 14 different PFAS, with at least one PFAS found in 60% of public-supply wells and 20% of domestic wells. acs.org Another study in West Virginia found that PFAS contamination in public water supplies is a significant concern, with higher concentrations more commonly found in groundwater than in surface water sources. usgs.gov

Data from the EPA's Third Unregulated Contaminant Monitoring Rule (UCMR3) indicated that 72% of all PFAS detections occurred in groundwater, with average total PFAS concentrations being higher in groundwater than in surface water. nih.gov A study of the Great Miami buried-valley aquifer in southwestern Ohio also investigated the presence of PFAS in groundwater. usgs.gov

LocationWater SourceKey Findings
Minnesota, USAPublic Drinking WaterUp to 0.57 ppb PFHxS detected. health.state.mn.us
Eastern USAGroundwater (Public and Domestic Wells)At least one PFAS detected in 60% of public-supply wells and 20% of domestic wells. acs.org
West Virginia, USAPublic Water SuppliesHigher PFAS concentrations more common in groundwater than surface water. usgs.gov
USA (UCMR3 Data)Groundwater vs. Surface Water72% of all PFAS detections in groundwater; higher average total PFAS concentrations in groundwater. nih.gov

Wastewater Treatment Plant Effluents and Landfill Leachates

Wastewater treatment plants (WWTPs) and landfills are significant sources of PFHxS in the environment. usgs.gov WWTPs are generally not effective at removing PFAS, meaning these compounds often pass through the treatment process and are discharged in the effluent. swana.org Landfill leachate, the liquid that drains from a landfill, is another major source of PFAS contamination. nih.govrsc.org

A study of landfill leachate in Sweden found PFHxS concentrations of 100 ng/L before treatment. epocenviro.com Research across the United States has also documented the presence of various PFAS, including PFHxS, in landfill leachates. researchgate.net The complex chemical makeup of leachate makes the selective removal of PFAS challenging. swana.org While some on-site treatment technologies like reverse osmosis have shown high removal rates for PFAS, other common methods are less effective. nih.gov

SourceKey Findings
Wastewater Treatment PlantsGenerally do not effectively remove PFAS, leading to their release in effluent. swana.org
LandfillsLeachate is a significant source of PFAS contamination. usgs.govnih.govrsc.org
Swedish Landfill LeachatePFHxS concentration of 100 ng/L found before treatment. epocenviro.com
On-site Landfill TreatmentReverse osmosis can achieve 98-99% reduction of total measured PFAS. nih.gov

Terrestrial and Atmospheric Compartments

The distribution of Sodium Perfluorohexanesulfonate is not limited to aquatic systems; it is also found in soils, sediments, and the atmosphere.

Soil and Sediment Matrices

PFHxS has been detected in soil and sediment in various locations, often associated with industrial sites and military installations. nih.gov A study at 10 military installations found PFHxS in surface soil, subsurface soil, and sediment, with maximum concentrations of 1,300 µg/kg, 520 µg/kg, and 2,700 µg/kg, respectively. nih.gov The median concentrations were 5.70 µg/kg in surface soil, 4.40 µg/kg in subsurface soil, and 9.10 µg/kg in sediment. nih.gov

Research in Korea also identified perfluorinated compounds in water, sediment, and soil from estuarine and coastal areas. researchgate.net The presence of PFAS in soils is a global issue, with distribution being more prominent in soils compared to other environmental media. researchgate.net

MatrixLocationMedian Concentration (µg/kg)Maximum Concentration (µg/kg)
Surface Soil10 Military Installations5.70 nih.gov1,300 nih.gov
Subsurface Soil10 Military Installations4.40 nih.gov520 nih.gov
Sediment10 Military Installations9.10 nih.gov2,700 nih.gov

Atmospheric Presence (e.g., air, dust)

The atmosphere serves as a pathway for the long-range transport of PFHxS and other PFAS. These compounds can be present in the air and associated with dust particles. health.state.mn.usacs.org Landfills are considered potential sources of atmospheric PFAS due to the volatilization of some precursor compounds. researchgate.net

Studies of the Great Lakes have shown that wet deposition is a significant source of PFAAs to the surface water, particularly in more remote lakes like Huron and Superior. nih.gov In Lake Ontario, however, other sources such as street dust and wastewater effluent also contribute to the PFAA levels in surface water, in addition to atmospheric deposition. nih.gov

Ubiquitous Presence and Anthropogenic Origins in Environmental Systems

This compound (PFHxS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound that does not occur naturally in the environment. epa.gov Its widespread presence across various environmental matrices is a direct result of human industrial and commercial activities. epa.govresearchgate.net Due to their chemical stability, PFHxS and other PFAS compounds are highly persistent in the environment, leading to their ubiquitous detection in water, soil, and living organisms globally. nih.gov

The primary manufacturing process for many PFAS, including PFHxS, has been identified as a significant source of environmental contamination. ipen.org Historically, large quantities of these chemicals were released into the air, water, and soil surrounding fluorochemical production facilities. epa.gov Beyond direct manufacturing, the use of PFHxS in a variety of industrial and consumer products has contributed to its environmental distribution. These applications include textiles, food packaging, and fire-fighting foams. ipen.orgmdpi.com

The degradation of precursor compounds is another important pathway for the environmental presence of PFHxS. Certain polyfluorinated substances can break down over time, both through biotic and abiotic processes, to form more stable perfluorinated compounds like PFHxS. nih.gov For instance, the degradation of N-ethyl perfluorooctane (B1214571) sulfonamido acetic acid (N-EtFOSAA) has been observed to yield perfluorooctane sulfonate (PFOS) under certain conditions, and similar transformation pathways are relevant for other PFAS. nih.gov

The environmental persistence and mobility of PFHxS contribute to its widespread detection, even in remote locations far from direct sources of contamination. ufl.edu It has been found in various wildlife, including fish, birds, and marine mammals across the globe. acs.org This is indicative of its ability to be transported over long distances and to bioaccumulate in food chains. acs.org

Research has detected PFHxS in a variety of environmental samples, highlighting its pervasive nature. Studies have documented its presence in surface water, groundwater, and sediments. epa.govnih.gov For example, a study in Singapore found Perfluorooctane sulfonate (PFOS) and Perfluorooctanoic acid (PFOA) in reservoirs, rivers, and coastal waters, demonstrating the mobility of PFAS compounds in aquatic systems. researchgate.net While this study focused on PFOS and PFOA, the similar chemical properties of PFHxS suggest comparable distribution patterns.

The following tables present research findings on the detection of PFHxS and related PFAS compounds in various environmental media.

Table 1: Detection of Perfluoroalkyl Substances (PFAS) in Environmental Samples

Compound Matrix Location Concentration Range Reference
Perfluorooctane sulfonate (PFOS)Surface WaterSingapore2.2 - 532 ng/L researchgate.net
Perfluorooctanoic acid (PFOA)Surface WaterSingaporeNot specified in abstract researchgate.net
Perfluorooctane sulfonate (PFOS)Surface WaterWatershed with mixed urban/industrial and agricultural activitiesUp to 50.6 ng L-1 nih.gov
Perfluorohexane (B1679568) sulfonate (PFHxS)Human SerumNot specifiedNot specified nih.gov
Perfluorononanoic acid (PFNA)Human SerumNot specifiedNot specified nih.gov

Table 2: Wildlife Contamination with Perfluorooctane Sulfonate (PFOS)

Species Tissue Location Concentration Reference
Bald EaglesBlood PlasmaMidwestern U.S.Up to 2570 ng/mL acs.org
Polar BearsLiverAlaska180 - 680 ng/g (wet wt) acs.org

Environmental Fate and Transport Mechanisms of Sodium Perfluorohexanesulfonate

Environmental Persistence and Resistance to Degradation

The environmental persistence of PFHxS is a direct consequence of its chemical structure, specifically the strength of the bonds between its carbon and fluorine atoms. This stability makes it highly resistant to the natural degradation processes that break down most other organic pollutants.

Stability of Carbon-Fluorine Bonds in Environmental Media

The perfluoroalkyl moiety (C₆F₁₃⁻) of PFHxS is exceptionally stable due to the carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry. cswab.orgtaylorandfrancis.comwikipedia.org The high electronegativity of fluorine (4.0) compared to carbon (2.5) creates a highly polarized bond with significant ionic character, contributing to its strength, which can be up to 130 kcal/mol. wikipedia.org This inherent stability means the C-F bond is resistant to breaking under typical environmental conditions, requiring high energy input for cleavage. cswab.orgtaylorandfrancis.com As a result, PFHxS is thermally and chemically stable and does not readily degrade in soil, water, or biota. cswab.orgclydeco.com The fluorine atoms also create a dense shield around the carbon backbone, providing steric and electronic protection from potential reactants. sunderlandlab.org This extreme stability has led to PFHxS, its salts, and related compounds being listed as persistent organic pollutants (POPs) under the Stockholm Convention. taylorandfrancis.comnih.gov

Resistance to Abiotic and Biotic Transformation Processes

PFHxS is highly resistant to both abiotic (non-biological) and biotic (biological) degradation. cswab.orgitrcweb.org Its chemical structure lacks functional groups that are susceptible to common environmental degradation reactions like hydrolysis or photolysis under ambient conditions. cswab.orgnccoast.org While some studies have explored advanced degradation techniques, such as using sulfate (B86663) radicals (SO₄•⁻) or photo-Fenton processes, these are not significant pathways in the natural environment. nih.gov For instance, sonochemical degradation experiments showed that while possible, the rate of defluorination for PFHxS was slower than that of its longer-chain counterpart, PFOS. rsc.org

Biologically, PFHxS is also recalcitrant. Microorganisms generally lack the enzymes necessary to break the strong C-F bonds. nih.govresearchgate.net Studies have shown that while some precursor compounds can be biotransformed into PFHxS, PFHxS itself does not readily biodegrade further. sunderlandlab.orgnih.gov For example, experiments with Pseudomonas species, known for their ability to degrade a wide range of organic compounds, did not show biotic breakdown of PFHxS. nih.govresearchgate.net Instead, the primary biological process involving PFHxS is bioaccumulation. nih.gov

However, it is crucial to distinguish the persistence of PFHxS from the transformation of its precursors. Many polyfluorinated substances can be transformed into the terminally stable PFHxS through both abiotic and biotic pathways. cswab.orgsunderlandlab.orgitrcweb.org For example, C6 sulfonamido precursors found in legacy aqueous film-forming foams (AFFF) can undergo microbial oxidation of their amine groups, eventually forming PFHxS as a terminal product. nih.govdtic.mil Similarly, some PFHxS-related compounds may abiotically degrade to form other substances like perfluorohexanoic acid (PFHxA) instead of PFHxS under certain conditions, such as photodegradation. researchgate.net

Long-Range Environmental Transport Pathways

The persistence of PFHxS, combined with its mobility, allows it to travel long distances from its sources, leading to its detection in remote environments like the Arctic. nih.govindustrialchemicals.gov.auacs.org This transport occurs through two primary pathways: atmospheric transport of its volatile precursors and the movement of the PFHxS anion itself in water systems.

Atmospheric Transport of Volatile Precursors

While PFHxS itself is not volatile, it is formed in the atmosphere from the degradation of volatile precursor compounds. researchgate.netdiva-portal.org These precursors, which include substances like fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamides, are released into the atmosphere and can be transported over vast distances by wind currents. researchgate.netnih.govnih.gov During this transport, they undergo complex oxidation reactions in the atmosphere, eventually degrading into stable perfluoroalkyl sulfonic acids (PFSAs), including PFHxS. nccoast.orgresearchgate.net This atmospheric formation and subsequent deposition (through rain and snow) is a significant source of PFHxS in remote regions, far from direct industrial or commercial use. itrcweb.orgnccoast.org For instance, alkyl esters of PFHxS can undergo photo-oxidation in the air, resulting in the release of PFHxS. miljodirektoratet.no Although the precise mechanisms and yields for PFSA formation in the atmosphere are not as well-elucidated as for perfluorocarboxylic acids (PFCAs), it is a confirmed pathway for global contamination. researchgate.net

Oceanic and Aquatic Transport of Anionic Species

Once deposited into aquatic environments, the PFHxS anion is highly soluble and mobile in water. clydeco.comnih.gov It can be transported over long distances by oceanic currents, which act as a slow but massive conveyor belt for persistent pollutants. nih.govdiva-portal.org Studies have detected PFHxS in various parts of the global ocean, including the Atlantic Ocean, the Greenland Sea, and even the Arctic and Southern Oceans. nih.govacs.orgnih.gov This demonstrates that oceanic circulation is a critical pathway for the global distribution of PFHxS. nih.gov For example, PFHxS was one of the five most frequently detected PFAS compounds in the Greenland Sea, with total PFAS concentrations ranging from 45 to 280 pg/L. nih.gov The transport is influenced by major ocean currents, which can carry these contaminants from historical source regions in industrialized areas to remote marine ecosystems. nih.govrsc.org The presence of PFHxS in the surface waters of the Central Arctic Ocean has been quantified, with an estimated mass budget of 2.3 ± 2.1 Mg (megagrams). acs.org

Table 1: Reported Concentrations of PFHxS in Various Oceanic Regions

Oceanic RegionReported Concentration Range (pg/L)Year of StudySource
Greenland SeaFrequently Detected (part of ΣPFAS 45-280 pg/L)2009-2010 nih.gov
North Atlantic OceanFrequently Detected (part of ΣPFAS 130-650 pg/L)2009-2010 nih.gov
Central Arctic Ocean (Surface)7 ± 6 pg/L (Average)Published 2015 acs.org
Fram Strait (Atlantic Gateway to Arctic)Concentrations dropped 40-60% from European shelf to open waterPublished 2020 sunderlandlab.org

Inter-Compartmental Partitioning and Mobility

The movement of PFHxS between different environmental compartments (e.g., water, soil, sediment, air) is governed by its physicochemical properties. As an anion with a hydrophilic sulfonate head and a hydrophobic fluorinated tail, its partitioning behavior is complex. itrcweb.org

PFHxS is highly water-soluble and generally has a low affinity for partitioning to organic carbon in soil and sediment compared to more hydrophobic contaminants. nih.govacs.org This results in high mobility in aqueous systems, leading to the potential for significant groundwater plume migration from contaminated sites. itrcweb.org The soil-water partitioning coefficient (Kd), which describes the tendency of a chemical to bind to soil, is a key parameter for predicting its mobility. acs.org For PFHxS, Kd values are influenced by soil properties such as organic carbon content, clay mineralogy, and particularly the pH of the surrounding solution. nih.govacs.org Sorption tends to increase as the pH decreases. nih.govacs.org

Compared to other PFAS, PFSAs like PFHxS tend to sorb more strongly to sediments than PFCAs of the same carbon chain length. itrcweb.org However, its mobility is still considered high. The partitioning of PFHxS is not limited to solid-water interactions. Due to its surfactant nature, it can accumulate at air-water interfaces, such as the surface microlayer of water bodies. itrcweb.org This can lead to enrichment in foam and influence its transport via sea spray aerosols. nih.govresearchgate.net

Table 2: Physicochemical Properties and Partitioning Coefficients for PFHxS

ParameterValue/DescriptionSignificanceSource
log Kd (Soil-Water Partitioning)Ranges from <0 to ~3; increases as solution pH decreases.Indicates mobility in soil; lower values mean higher mobility. Complex interactions with soil properties. nih.govacs.org
Sorption BehaviorPFSAs sorb more strongly than PFCAs of equal chain length.Affects retention in soil and sediment, influencing groundwater transport. itrcweb.org
Membrane-Water Partition Coefficient (log KMW)Higher than PFCA analogue (PFHpA); difference of ~0.90 log units.Indicates potential for bioaccumulation in lipid membranes. acs.org
MobilityConsidered highly mobile in aquatic systems and soil.Leads to widespread contamination of groundwater and surface water. itrcweb.orgipen.org

Adsorption and Desorption Kinetics and Isotherms in Soil and Sediments

The interaction between PFHxS and solid phases such as soil and sediment is a key process controlling its environmental distribution. This interaction is described by adsorption and desorption kinetics (the rate of the process) and isotherms (the equilibrium distribution of the compound between the solid and aqueous phases).

Adsorption and Desorption Kinetics

Kinetic studies reveal the timeframe required for PFHxS to reach equilibrium between the dissolved phase and sorbed phase on soil or sediment particles. Research on per- and polyfluoroalkyl substances (PFAS) indicates that this process involves multiple steps. For various perfluorinated acids (PFAs), adsorption is often well-described by a biexponential adsorption model. nih.gov This suggests the presence of at least two types of binding sites on the soil particles: one that facilitates rapid sorption and another that leads to a much slower sorption rate. nih.gov Equilibrium for many PFAs is typically achieved in under 48 hours. nih.gov

Studies focusing on perfluorooctane (B1214571) sulfonate (PFOS), a compound structurally similar to PFHxS, have shown that the sorption process fits well with a pseudo-second-order kinetic model. nih.gov This model's applicability implies that chemisorption, involving chemical bonds between the sorbate (B1223678) and sorbent, may be a significant mechanism in the retention of these compounds in soil. nih.gov The rate-limiting steps in the sorption process can involve both diffusion across the liquid film surrounding a soil particle and diffusion within the particle itself (intraparticle diffusion). nih.gov

Desorption studies, which are crucial for understanding the potential for rebound contamination, have shown that a portion of soil-bound PFAS can be resistant to release. ascelibrary.com Experiments using a sequential dilution method to assess desorption from contaminated soils revealed that while a fraction of PFHxS is mobile, a significant portion can be considered non-labile, or not easily desorbed, over extended periods. ascelibrary.com

Adsorption and Desorption Isotherms

Isotherms describe the relationship between the concentration of a contaminant in the aqueous phase and the amount adsorbed onto the solid phase at equilibrium. For PFHxS and other PFAS, the Freundlich isotherm model often provides a good fit to experimental data. nih.govnih.gov This empirical model is suitable for describing adsorption on heterogeneous surfaces, which is characteristic of complex environmental matrices like soil and sediment.

The distribution of PFHxS between the solid and aqueous phases is commonly quantified by the soil sorption coefficient (Kd) or the sediment-water partitioning coefficient. Higher Kd values indicate stronger sorption and lower mobility. Studies have reported a wide range of Kd values for PFHxS, reflecting the diversity of soil and sediment properties.

Table 1: Reported Sorption and Partitioning Coefficients for PFHxS

MatrixCoefficientValue RangeReference
Tropical SoilsKd0 to 5.6 L/kg nih.gov
Various Soils (20 types)Log Kd0.13 to 1.28 nih.gov
Lake SedimentLog Kd0.9 to 5.6 L/kg (for PFSAs) researchgate.netepa.gov

Desorption isotherms for PFHxS have been reasonably described by a linear model. ascelibrary.com However, the existence of hysteresis, where the desorption isotherm does not follow the same path as the adsorption isotherm, has been observed. ascelibrary.com This indicates that the sorption process is not fully reversible and supports the finding that a fraction of the sorbed PFHxS is resistant to desorption. ascelibrary.com

Influence of Environmental Factors on Mobility (e.g., pH, ionic strength, organic matter)

The mobility of PFHxS in the subsurface is not static; it is dynamically influenced by various environmental factors that alter both the chemistry of the PFHxS molecule and the surface properties of the soil and sediment particles.

pH

The pH of the soil solution is a master variable controlling PFHxS sorption. As a strong acid, PFHxS exists as an anion (perfluorohexanesulfonate) under typical environmental pH conditions. The sorption of PFHxS generally increases as the pH decreases. acs.org At lower pH values, the surfaces of soil minerals like iron and aluminum oxides become more positively charged, enhancing the electrostatic attraction between these surfaces and the anionic PFHxS molecules. acs.orgfrontiersin.org Studies have identified pH as a primary soil property explaining the sorption of PFHxS. nih.gov In acidic environments (pH ≤5), the adsorption of long-chain PFAS like PFHxS onto iron oxides (ferrihydrite) is notably stronger. acs.org

Ionic Strength

The ionic strength of the soil water or groundwater, which is a measure of the total concentration of dissolved ions, also affects PFHxS mobility. The influence of ionic strength is complex and can depend on the specific soil type and pH. In some cases, increasing ionic strength can lead to enhanced adsorption by compressing the electrical double layer at the mineral surface, thereby reducing electrostatic repulsion between the anionic PFHxS and negatively charged soil surfaces. researchgate.net However, in positively charged soils under acidic conditions, an increase in ionic strength can lead to decreased PFHxS sorption. frontiersin.orgnih.gov This is because the higher concentration of other anions (e.g., sulfate) in solution can compete with PFHxS for the positively charged sorption sites. frontiersin.org

Organic Matter

Soil and sediment organic matter has long been considered a primary sorbent for hydrophobic organic compounds. For PFAS, its role is more ambiguous and appears to be dependent on the specific compound and soil characteristics. Some studies have shown a positive correlation between the sorption of PFAS and the organic carbon content of the soil, suggesting that hydrophobic interactions between the fluorinated carbon tail of PFHxS and the organic matter are an important sorption mechanism. nih.gov The presence of humic acids, a key component of organic matter, has been shown to enhance the sorption of structurally similar compounds. frontiersin.org

Conversely, other research indicates that soil organic matter can attenuate PFAS sorption, particularly in soils with high organic content. researchgate.net In some sediments, the distribution of PFHxS was found to be strongly connected to the mineral content (specifically iron, lead, and arsenic) rather than the organic carbon content. researchgate.netepa.govmdpi.com This suggests that electrostatic interactions with mineral surfaces can sometimes be more significant than hydrophobic partitioning into organic matter. epa.govmdpi.com The relative importance of organic matter versus mineral surfaces is a critical area of ongoing research, with evidence suggesting that iron and aluminum (hydr)oxides can be particularly important for PFAS sorption, especially in tropical, highly weathered soils or acidic environments. nih.govacs.org

Table 2: Summary of Environmental Factor Influences on PFHxS Sorption

Environmental FactorEffect on SorptionGoverning MechanismReference
Decreasing pH (more acidic)IncreasesEnhanced electrostatic attraction to positively charged mineral surfaces. acs.orgacs.org
Ionic StrengthVariable (can increase or decrease)Competition with other ions for binding sites; compression of the electrical double layer. frontiersin.orgresearchgate.netnih.gov
Organic MatterVariable (can increase or decrease)Hydrophobic interactions; potential for attenuation or competition with mineral sorption sites. epa.govfrontiersin.orgresearchgate.netmdpi.com
Mineral Content (e.g., Fe/Al oxides)IncreasesElectrostatic attraction and surface complexation, especially at low pH. nih.govepa.govacs.org

Precursor Compounds and Environmental Transformation Pathways of Sodium Perfluorohexanesulfonate

Identification of Precursor Substances

A significant precursor to perfluorohexanesulfonate (B1258047) (PFHxS) is perfluorohexane (B1679568) sulfonyl fluoride (B91410) (PFHxSF). miljodirektoratet.nonih.gov This compound serves as a fundamental building block for a variety of PFHxS-related substances. PFHxSF itself can be an unintended byproduct during the electrochemical fluorination (ECF) process used to manufacture other per- and polyfluoroalkyl substances (PFAS), such as perfluorooctane (B1214571) sulfonyl fluoride (POSF). ipen.orgnih.gov

From PFHxSF, a range of precursor compounds are synthesized. These include N-alkyl perfluorohexane sulfonamides and their derivatives. Key examples that can degrade to PFHxS include:

N-methyl perfluorohexane sulfonamide (N-MeFHxSA) miljodirektoratet.no

N-ethyl perfluorohexane sulfonamide (N-EtFHxSA) miljodirektoratet.no

N-methyl perfluorohexane sulfonamidoethanol (N-MeFHxSE) miljodirektoratet.no

N-ethyl perfluorohexane sulfonamidoethanol (N-EtFHxSE) miljodirektoratet.no

Furthermore, aqueous film-forming foams (AFFF), particularly those manufactured using the ECF process, contain a complex mixture of C6 sulfonamido precursors. nih.govacs.org These compounds, which feature a six-carbon perfluorinated chain attached to a sulfonamido group with various amine substituents, are significant environmental sources of PFHxS. nih.govacs.orgusgs.gov Identified C6 sulfonamido precursors in AFFF include perfluorohexane sulfonamide (FHxSA), perfluorohexane sulfonamide amine (PFHxSAm), and perfluorohexane sulfonamide amido succinate (B1194679) (PFHxSAmS). nih.gov

The following table summarizes the major identified precursor substances of sodium perfluorohexanesulfonate.

Table 1: Major Precursor Compounds of this compound

Precursor Compound NameAbbreviationSource/Class
Perfluorohexane Sulfonyl FluoridePFHxSFPrimary precursor from ECF process miljodirektoratet.nonih.gov
N-methyl perfluorohexane sulfonamideN-MeFHxSASulfonamide derivative miljodirektoratet.no
N-ethyl perfluorohexane sulfonamideN-EtFHxSASulfonamide derivative miljodirektoratet.no
N-methyl perfluorohexane sulfonamidoethanolN-MeFHxSESulfonamidoethanol derivative miljodirektoratet.no
N-ethyl perfluorohexane sulfonamidoethanolN-EtFHxSESulfonamidoethanol derivative miljodirektoratet.no
Perfluorohexane sulfonamideFHxSAAFFF-related sulfonamido precursor nih.gov
Perfluorohexane sulfonamide aminePFHxSAmAFFF-related sulfonamido precursor nih.gov
Perfluorohexane sulfonamide amido succinatePFHxSAmSAFFF-related sulfonamido precursor nih.gov

Abiotic Transformation Pathways Leading to this compound Formation

The primary abiotic transformation pathway for the formation of PFHxS from its direct precursor, perfluorohexane sulfonyl fluoride (PFHxSF), is hydrolysis. industrialchemicals.gov.auturi.org This chemical reaction involves the interaction of PFHxSF with water, leading to the cleavage of the sulfonyl fluoride bond and its replacement with a hydroxyl group, thereby forming perfluorohexanesulfonic acid. This acid then readily dissociates in the environment to the PFHxS anion.

The rate of hydrolysis for perfluoroalkyl sulfonyl fluorides can be slow in neutral or acidic water but is significantly faster under basic conditions or in the presence of trace amounts of ammonia. miljodirektoratet.noturi.org Similarly, alkyl esters of PFHxS are also expected to undergo hydrolysis to yield PFHxS. miljodirektoratet.no While other abiotic processes like photolysis may play a role in the degradation of some complex precursors, hydrolysis of the sulfonyl fluoride and related ester linkages is a key abiotic step in the ultimate formation of the stable PFHxS anion in the environment. nih.gov

Biotic Degradation and Biotransformation of Precursors

Biotic processes play a crucial role in the transformation of many PFHxS precursors into the terminal PFHxS anion. This is particularly evident for sulfonamide-based precursors found in environments contaminated with AFFF and in wastewater treatment systems. nih.govnih.gov

Studies on the C8 analogue, N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE), have elucidated a detailed biotransformation pathway that is considered analogous for its C6 counterpart, N-EtFHxSE. In aerobic environments such as activated sludge and soil, microorganisms metabolize these compounds through a series of steps. nih.govnih.govnih.gov The pathway for N-EtFHxSE is believed to proceed as follows:

Oxidation: N-EtFHxSE is first oxidized to form N-ethyl perfluorohexane sulfonamidoacetic acid (N-EtFHxSAA).

Dealkylation & Transformation: N-EtFHxSAA undergoes further transformation to N-ethylperfluorohexane sulfonamide (N-EtFHxSA).

Further Dealkylation: N-EtFHxSA is then transformed into perfluorohexane sulfonamide (FHxSA).

Final Transformation: FHxSA is subsequently converted, via the intermediate perfluorohexane sulfinate (PFHxSI), to the final, stable product, perfluorohexanesulfonic acid (PFHxS). nih.gov

Recent research has specifically linked the biotransformation of C6 sulfonamido precursors in AFFF-impacted sites to nitrification processes. nih.govacs.orgacs.org Microbes, including ammonia-oxidizing archaea (like Nitrososphaeria) and nitrite-oxidizing bacteria (like Nitrospina), are responsible for the oxidation of the amine groups on these precursors. nih.govusgs.govacs.org This microbial oxidation is a key, albeit slow, step in the conversion of compounds like FHxSA, PFHxSAm, and PFHxSAmS into PFHxS. nih.govusgs.gov This process highlights a significant link between the environmental nitrogen cycle and the fate of these PFAS precursors. nih.gov

Table 2: Simplified Biotic Transformation Pathway of N-EtFHxSE

Precursor/IntermediateAbbreviationTransformation StepResulting Product
N-ethyl perfluorohexane sulfonamidoethanolN-EtFHxSEMicrobial OxidationN-ethyl perfluorohexane sulfonamidoacetic acid (N-EtFHxSAA)
N-ethyl perfluorohexane sulfonamidoacetic acidN-EtFHxSAAMicrobial TransformationN-ethylperfluorohexane sulfonamide (N-EtFHxSA)
N-ethylperfluorohexane sulfonamideN-EtFHxSAMicrobial DealkylationPerfluorohexane sulfonamide (FHxSA)
Perfluorohexane sulfonamideFHxSAMicrobial Transformation via PFHxSIPerfluorohexanesulfonic Acid (PFHxS)

Degradation Products and Subsequent Environmental Implications

The degradation of precursor compounds results in the formation of various intermediates and the ultimate end-product, PFHxS. While the precursors themselves may have varying degrees of mobility and toxicity, their transformation into PFHxS has significant environmental consequences.

The primary implication is the formation of PFHxS, a substance that is exceptionally persistent in the environment, bioaccumulative in living organisms, and has the potential for long-range transport. cswab.orgnih.gov PFHxS has been identified as a substance of very high concern due to these properties. cswab.orgnih.gov Its high water solubility contributes to its mobility in aquatic systems, leading to widespread contamination of groundwater and surface waters. ipen.orgnih.gov

The intermediate degradation products, such as N-EtFHxSAA, N-EtFHxSA, and FHxSA, are also of environmental relevance. These compounds can be present in contaminated sites and represent a continuing source of PFHxS as they slowly biodegrade. nih.gov The presence of these precursors and their transformation products complicates environmental remediation efforts, as the total potential for PFHxS formation must be considered, not just the measured concentration of PFHxS at a single point in time. nih.gov

Exposure to PFHxS has been linked to various adverse health effects in toxicological studies, including developmental and reproductive toxicity. nih.govnih.gov Therefore, the environmental transformation of precursors into PFHxS increases the potential risk to both ecosystems and human health. harvard.edu Interestingly, some research suggests that under certain conditions, some PFHxS-related compounds may degrade to form perfluorohexanoic acid (PFHxA) instead of PFHxS, highlighting the complexity of these degradation pathways and the need for further research. nih.gov

Bioaccumulation and Trophic Transfer in Environmental Systems

Bioaccumulation Potential in Aquatic Biota (e.g., fish, crabs, mussels)

PFHxS has been widely detected in various aquatic organisms, indicating its bioavailability and potential for accumulation. Studies have shown that while standard bioaccumulation factors (BAF) and bioconcentration factors (BCF) may be less descriptive for PFAS due to their tendency to bind to proteins rather than lipids, the accumulation is significant. cswab.orgprimescholars.com

Research in freshwater environments has identified PFHxS in fish tissues. nih.gov For instance, a temporal monitoring study of aquatic life downstream from a historical firefighting foam usage area found PFHxS was detectable in approximately 95% of fish samples. In an experimental setting, the uptake of PFHxS was observed to be linear over time in male fish, whereas female fish exhibited a bilinear uptake pattern, characterized by an initial increase followed by a decrease in tissue concentrations. nih.gov

Invertebrates also show a capacity to accumulate PFHxS. Studies on marine invertebrates in areas impacted by aqueous film-forming foam (AFFF) have detected PFHxS in species such as snails and crabs. acs.org One study noted that the depuration half-life of PFHxS in school prawns was 6 hours, significantly shorter than that of longer-chain PFAS like perfluorooctane (B1214571) sulfonate (PFOS), demonstrating that bioaccumulation potential can be influenced by the length of the carbon chain. acs.org However, observations in mussels have been varied, with some studies detecting PFHxS while others have not, which could be due to differences in environmental concentrations and species-specific physiology. nih.gov

Table 1: Bioaccumulation Data for PFHxS in Aquatic Organisms

Organism/Study TypeMetricValueReference
Earthworm (Eisenia fetida)Bioaccumulation Factor (BAF; kg/kg-dry wt)72 researchgate.net
School Prawn (Metapenaeus macleayi)Depuration Half-life6 hours acs.org
Freshwater FishDetection Frequency~95% in biota near AFFF site acs.org
Marine Invertebrates (snails, crabs)DetectionDetected in AFFF-impacted waters acs.org

Accumulation in Terrestrial Organisms and Wildlife

The presence of PFHxS is not limited to aquatic environments; it has also been documented in a variety of terrestrial organisms, from invertebrates to mammals. This indicates that exposure pathways exist in terrestrial ecosystems, potentially through contaminated soil, water, or diet. researchgate.netresearchgate.net

One study investigating a terrestrial food web found PFHxS in invertebrates, which form the base of many terrestrial food chains. nih.gov Higher up the food chain, PFHxS has been measured in the tissues of wildlife. A study on wild roe deer in Northern Italy detected PFHxS in liver and muscle samples, though it was not detected in fur. frontiersin.org This suggests that internal tissues are a more reliable matrix for monitoring PFHxS exposure in this species. Another study noted the presence of PFHxS in a chronic toxicity assessment involving the Northern Bobwhite Quail. researchgate.net

The widespread environmental distribution of PFHxS is further evidenced by its detection in wildlife from remote regions. cswab.org It has been identified as a long-chain PFAS that tends to accumulate in biota. researchgate.net

Table 2: PFHxS Concentrations in Terrestrial Wildlife

SpeciesTissue/MatrixConcentrationLocation/Study ContextReference
Roe Deer (Capreolus capreolus)LiverSignificantly higher than muscle/furNorthern Italy frontiersin.org
Roe Deer (Capreolus capreolus)MuscleSignificantly higher than furNorthern Italy frontiersin.org
Roe Deer (Capreolus capreolus)FurNot detectedNorthern Italy frontiersin.org
Northern Bobwhite Quail (Colinus virginianus)Not specifiedUsed in chronic toxicity studyLaboratory Study researchgate.net
Tawny Owl (Strix aluco)Body FeathersDetected in all samples (median: 4.14 ng/g)Trøndelag, Norway researchgate.net

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. When the concentration of a substance increases at successively higher levels in a food web, it is known as biomagnification. This is a critical concern for persistent and bioaccumulative substances like PFHxS.

The potential for PFHxS to biomagnify has been a subject of scientific investigation, with some conflicting results. A review of available data indicates that biomagnification of PFHxS does occur, with reported trophic magnification factors (TMFs) ranging from 0.1 to 4.3. cswab.org A TMF value greater than 1 suggests that the chemical is biomagnifying in the food web. This range indicates that in some food webs, PFHxS concentrations increase with trophic level. cswab.org

Conversely, a study focusing on a terrestrial avian food web in an urban environment found that PFHxS did not appear to biomagnify. nih.govacs.org The chemical activity-based TMF for PFHxS in this specific food web was calculated to be less than 1, suggesting no magnification. nih.gov These differing findings highlight that the trophic transfer and biomagnification potential of PFHxS can be ecosystem-specific, likely influenced by the unique structure and composition of different food webs, as well as the specific exposure pathways present. researchgate.net

Environmental Biomonitoring Studies in Wildlife and Ecosystems

Environmental biomonitoring uses organisms to assess environmental contamination. Due to its persistence and bioaccumulative nature, PFHxS is a target compound in many such studies globally. oup.com These studies confirm its widespread distribution, from industrialized areas to remote ecosystems. cswab.orgnih.gov

High concentrations of PFHxS are often found in wildlife near sites with known historical contamination, such as military bases and firefighter training areas where AFFF was used. nih.gov For example, studies have documented elevated levels in fish downstream from such locations. nih.gov

The global reach of PFHxS is demonstrated by its detection in Arctic wildlife, far from its original sources, indicating long-range environmental transport. cswab.org Furthermore, large-scale human biomonitoring programs have consistently detected PFHxS. The U.S. National Health and Nutrition Examination Survey (NHANES) and the Survey of the Health of Wisconsin (SHOW) found detectable levels of PFHxS in the vast majority of participants' serum samples, underscoring its ubiquitous presence in the environment and subsequent human exposure. nih.gov Despite a decline in serum levels in the general population since its phase-out in the United States, its persistence ensures it remains a relevant compound in environmental monitoring. oup.com

Analytical Methodologies for Environmental Detection and Quantification of Sodium Perfluorohexanesulfonate

Extraction and Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a crucial first step to isolate PFHxS from complex environmental matrices such as water, soil, and biosolids, and to concentrate it for instrumental analysis. This process removes interfering substances that could compromise the accuracy of detection.

Solid-Phase Extraction (SPE) is the most common technique for the extraction and pre-concentration of PFHxS from aqueous samples like drinking water, groundwater, and wastewater. youtube.comthermofisher.com The general SPE protocol involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. sigmaaldrich.com

For PFHxS and other per- and polyfluoroalkyl substances (PFAS), weak anion exchange (WAX) sorbents are highly effective. plytix.com Commercially available SPE cartridges, such as the Phenomenex Strata-X-AW, are specifically designed for PFAS analysis and are validated in standardized methods like EPA Method 533. windows.net The process can be automated using systems like the ASPEC 274 Large Volume System, which improves reproducibility and sample throughput while minimizing the risk of contamination by using PEEK tubing and segregated waste lines. youtube.complytix.com

The selection of the SPE sorbent and protocol can be tailored to the specific matrix. For instance, a proprietary polymeric WAX phase is used in some cartridges to ensure they are free of PFAS contamination and have a high loading capacity for these compounds. plytix.com After sample loading, the cartridge is washed to remove co-extracted matrix components, and then the PFHxS is eluted with a small volume of an appropriate solvent, typically methanol (B129727), sometimes with a modifier like ammonium (B1175870) hydroxide (B78521) to ensure efficient release of the anionic analyte from the sorbent. sigmaaldrich.complytix.com

Table 1: Example of an Automated SPE Protocol for PFAs in Water

StepReagent/SolventVolumePurpose
Conditioning Methanol6 mLWets the sorbent
Equilibration Deionized Water6 mLPrepares sorbent for aqueous sample
Sample Loading Water Sample (pH adjusted)500 mLAdsorbs analytes onto the sorbent
Washing Deionized Water6 mLRemoves hydrophilic interferences
Elution Methanol with 2% Ammonium Hydroxide4 mLDesorbs PFHxS from the sorbent
This table illustrates a typical automated SPE procedure for extracting PFAS, including PFHxS, from a large volume water sample.

For solid matrices like soil, sediment, and biosolids, solid-liquid extraction (SLE) is the primary method. A common procedure involves adding an aliquot of methanol to the solid sample. youtube.com The mixture is then vigorously mixed using a vortexer, sonicated to enhance extraction efficiency, and centrifuged to separate the solid particles from the liquid extract (supernatant). youtube.com The resulting supernatant, containing the extracted PFHxS, can then be further diluted and cleaned up, often using an SPE method similar to that for aqueous samples, before instrumental analysis. youtube.comuib.no This multi-step process is essential for achieving the low detection limits required for environmental monitoring.

Chromatographic and Spectrometric Detection Methods

Following extraction and concentration, highly sensitive and specific instrumental techniques are employed for the detection and quantification of PFHxS.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical method for quantifying PFHxS in environmental samples. merieuxnutrisciences.comresearchgate.netchromatographyonline.com The technique offers exceptional sensitivity and selectivity.

The process begins with the separation of PFHxS from other co-extracted compounds using a liquid chromatograph, typically with a C18 reversed-phase column. plytix.comredalyc.org A mobile phase gradient, often consisting of ammonium acetate-buffered water and methanol, is used to elute the analytes. acs.org

The eluent from the LC is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is operated in negative ion mode (ESI-) for anionic compounds like PFHxS. chromatographyonline.comacs.org In the mass spectrometer, the PFHxS parent ion (precursor ion) with a mass-to-charge ratio (m/z) of 399 is selectively isolated. This ion is then fragmented through collision-induced dissociation, and specific resulting product ions are monitored for quantification and confirmation. nih.govnih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification of the analyte. nih.gov

Table 2: Typical LC-MS/MS Parameters for PFHxS Analysis

ParameterSetting/Value
LC Column Reversed-phase C18
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 399
Product Ion (m/z) - Quantification 80 (SO₃⁻)
Product Ion (m/z) - Confirmation 99 (FSO₃⁻)
This table summarizes common instrumental settings for the analysis of PFHxS using LC-MS/MS. researchgate.netacs.org

Commercial PFHxS produced via electrochemical fluorination (ECF) contains not only the linear isomer (n-PFHxS) but also various branched isomers. researchgate.netnih.gov These isomers can have different environmental behaviors and toxicities, making their individual quantification important. acs.org

Specialized chromatographic methods have been developed to separate these isomers. nih.govnih.gov By optimizing the LC gradient and column selection, it is possible to resolve linear PFHxS from its branched counterparts. Tandem mass spectrometry plays a crucial role in this differentiation. While the linear and some branched isomers share the primary transition of m/z 399 → 80, other branched isomers produce unique fragments that allow for their specific quantification. nih.govnih.gov For instance, the transitions m/z 399 → 169 (iso-), m/z 399 → 319 (1m-), and m/z 399 → 180 (3m-) have been used to quantify specific mono-substituted isomers. nih.gov

Studies have shown that the isomer profiles of PFHxS in technical products can differ from those found in environmental samples. For example, technical PFHxS products may contain around 90.4% n-PFHxS, while the PFHxS found as an impurity in perfluorooctane (B1214571) sulfonate (PFOS) industrial products has a different profile (e.g., 83.2% n-PFHxS). nih.gov Analyzing these isomer profiles in environmental water samples can help in source apportionment, indicating whether contamination is from a direct PFHxS source or from legacy PFOS products. nih.govnih.gov

Table 3: Example Isomer Profile of PFHxS in Technical Products vs. Environmental Water

IsomerMean Profile in PFHxS Technical Products (%)Mean Profile in Environmental Water Samples (%)
n-PFHxS 90.490.0
iso-PFHxS 5.54.4
3m-PFHxS 1.93.0
2m-PFHxS 1.31.5
1m-PFHxS 0.92.0
Data adapted from Yang et al. (2022). This table shows the relative abundance of different PFHxS isomers, highlighting the similarities that can be used for source tracking. nih.gov

Quality Assurance and Quality Control in Environmental Analysis (e.g., internal standards, limits of quantification)

Rigorous Quality Assurance/Quality Control (QA/QC) procedures are essential for generating reliable and defensible environmental data for PFHxS. wa.govillinois.gov Key components of a QA/QC program include the use of internal standards, method blanks, and various spiking experiments to assess accuracy and precision.

Isotope-labeled internal standards are fundamental to modern PFHxS analysis. nih.gov These are compounds structurally identical to PFHxS but with one or more atoms (typically carbon) replaced by a heavier isotope (e.g., ¹³C). These standards are added to every sample before extraction and are used to correct for any analyte loss during sample preparation and for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis. windows.netnih.gov

Other critical QA/QC samples include:

Method Blanks: Samples of analyte-free water or solid matrix that are processed and analyzed in the same way as the field samples. They are used to check for contamination introduced in the laboratory. youtube.comitrcweb.org

Laboratory Control Spikes (LCS): A blank matrix spiked with a known concentration of PFHxS. The recovery of the analyte is measured to demonstrate the accuracy of the method. youtube.com

Limits of Detection (LOD) and Quantification (LOQ): These values are statistically determined to define the lowest concentration of PFHxS that can be reliably detected and quantified by the analytical method. uib.nonih.gov For PFHxS isomers in water, LOQs can be in the low picogram per liter (pg/L) range, demonstrating the high sensitivity of current methods. nih.gov

By implementing these QA/QC measures, laboratories can ensure that the data generated for PFHxS concentrations in the environment are accurate, precise, and comparable across different studies. wa.govyoutube.com

Emerging Analytical Approaches for Total Organic Fluorine or Specific Isomers

While targeted methods focusing on known analytes are crucial, emerging analytical approaches are expanding the scope of environmental monitoring to include a more comprehensive assessment of all organofluorine compounds present in a sample, including isomers of Sodium Perfluorohexanesulfonate (B1258047). These methods address the limitations of targeted analyses, which may only account for a fraction of the total per- and polyfluoroalkyl substances (PFAS) present.

A significant development in this area is the measurement of Total Organic Fluorine (TOF) . This approach provides a measure of the cumulative concentration of all organic compounds containing fluorine, offering a more complete picture of PFAS contamination. One of the primary techniques for TOF analysis is Combustion Ion Chromatography (CIC) . nih.govinnovatechlabs.com In this method, a sample is combusted at a high temperature, which converts all organofluorine compounds into hydrogen fluoride (B91410) (HF). nih.gov The resulting HF gas is then captured in an absorption solution and analyzed using ion chromatography to determine the total fluoride concentration. innovatechlabs.com This value, after accounting for any inorganic fluoride, represents the Total Organic Fluorine content of the sample.

Variations of the TOF method include the analysis of Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) . EOF involves extracting the organic compounds from a sample with a solvent before combustion, while AOF uses an adsorbent material like activated carbon to capture organofluorine compounds from aqueous samples prior to analysis. enthalpy.comdigitellinc.com These methods are valuable for screening samples to identify those with high levels of unknown organofluorine compounds that would be missed by targeted analyses alone. diva-portal.orgdiva-portal.org Research has shown that in some environmental samples, the amount of fluorine measured by targeted LC-MS/MS accounts for only a small portion of the total organic fluorine present, highlighting the importance of these broader screening techniques. sepscience.com

The table below summarizes the principles and applications of these emerging total organic fluorine analysis methods.

Analytical ApproachPrincipleApplication in Environmental Monitoring
Total Organic Fluorine (TOF) via Combustion Ion Chromatography (CIC) The sample is combusted, converting all organofluorine to hydrogen fluoride (HF), which is then quantified by ion chromatography. nih.govinnovatechlabs.comProvides a comprehensive measure of all organofluorine contamination in a sample, including known and unknown PFAS. digitellinc.com
Extractable Organic Fluorine (EOF) Organofluorine compounds are first extracted from the sample using a solvent, followed by analysis of the extract via CIC. digitellinc.comnih.govDetermines the fraction of total organofluorine that is solvent-extractable, giving an indication of bioavailable PFAS. diva-portal.org
Adsorbable Organic Fluorine (AOF) Organofluorine compounds from an aqueous sample are adsorbed onto a material like activated carbon, which is then analyzed by CIC. enthalpy.comdigitellinc.comServes as an effective screening tool for identifying water samples with significant PFAS contamination, including non-targeted compounds. enthalpy.com

In parallel with the development of total fluorine methods, significant advancements have been made in the isomer-specific analysis of PFAS, including perfluorohexanesulfonate (PFHxS), the anionic component of Sodium Perfluorohexanesulfonate. Technical-grade PFHxS and its presence as an impurity in other PFAS products often contain a mixture of linear and branched isomers. These isomers can have different toxicological properties and environmental transport behaviors, making their individual quantification important. nih.govacs.org

Ion Mobility Spectrometry (IMS) , often coupled with high-resolution mass spectrometry (HRMS), has emerged as a powerful tool for separating and identifying these isomers. mobilionsystems.comfrontiersin.org IMS separates ions in the gas phase based on their size, shape, and charge. frontiersin.org This allows for the differentiation of isomers that have the same mass-to-charge ratio and may co-elute during chromatographic separation. mobilionsystems.com Techniques such as High-Resolution Ion Mobility (HRIM) and Differential Mobility Spectrometry (DMS) have demonstrated the ability to resolve linear and branched isomers of perfluoroalkyl sulfonates. nih.govmobilionsystems.com For instance, DMS-MS has been shown to separate PFOA and PFOS isomers, including those differing by the position of a single perfluoromethyl group, in milliseconds. nih.gov

The table below presents details on emerging techniques for isomer-specific analysis of perfluorohexanesulfonate.

Isomer-Specific Analytical TechniquePrinciple of SeparationKey Research Findings for Perfluoroalkane Sulfonates
High-Resolution Ion Mobility Spectrometry (HRIM-MS) Separation of gas-phase ions based on their size and shape (collision cross-section) as they drift through a gas-filled tube under the influence of an electric field. frontiersin.orgEnhanced separation of linear and branched forms of PFAS, enabling the detection of previously unidentified compounds. mobilionsystems.com
Differential Mobility Spectrometry (DMS-MS) Separation of ions based on the difference in their mobility in low and high electric fields as they are transported by a carrier gas. nih.govAchieved rapid (millisecond) separation of linear, secondary-branched, and tertiary-branched isomers of PFOS. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Optimized Chromatography Utilizes specialized chromatographic columns and mobile phases to achieve separation of isomers prior to mass spectrometric detection and quantification. nih.govA method was developed to separate and quantify four mono-substituted and two di-substituted branched PFHxS isomers with limits of detection in the picogram per liter range. nih.govresearchgate.net

Furthermore, dedicated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and optimized for the specific separation and quantification of PFHxS isomers. nih.govresearchgate.net By carefully selecting chromatographic columns and mobile phases, researchers have successfully separated various branched isomers of PFHxS. nih.gov These methods allow for the monitoring of specific fragment ions for each isomer, enabling their individual quantification in complex environmental matrices and providing valuable data for source apportionment studies. nih.govnih.gov

Environmental Remediation Technologies and Strategies for Sodium Perfluorohexanesulfonate Contamination

Adsorption-Based Remediation Techniques

Adsorption technologies are among the most established and widely implemented methods for removing PFAS, including PFHxS, from water. epa.govrsc.org These techniques rely on the physical and chemical accumulation of contaminants at the interface between a liquid and a solid phase. epa.gov

Granular Activated Carbon (GAC) and Powdered Activated Carbon (PAC) Adsorption

Granular activated carbon (GAC) is a highly porous material with a large surface area, making it an effective adsorbent for a range of organic contaminants, including PFHxS. epa.govheycarbons.com GAC is commonly used in flow-through filter systems for drinking water treatment and has demonstrated effectiveness in removing long-chain PFAS like PFHxS. epa.govheycarbons.comnih.gov The efficiency of GAC is influenced by several factors, including the type of carbon, bed depth, water flow rate, temperature, and the presence of other organic matter. epa.gov While effective, GAC's performance can be less optimal for shorter-chain PFAS. epa.govheycarbons.com

Powdered activated carbon (PAC), which has a smaller particle size than GAC, offers a larger adsorption surface area and can be more effective in removing short-chain PFAS. heycarbons.comepa.gov Unlike GAC, PAC is typically added directly to water and then removed during clarification processes. epa.govepa.gov However, PAC is generally considered less efficient and economical than GAC for significant PFAS removal, though it can be a viable option for moderate removal or as a temporary solution due to its minimal infrastructure requirements. epa.govpumpsandsystems.com

Table 1: Comparison of GAC and PAC for PFHxS Remediation

FeatureGranular Activated Carbon (GAC)Powdered Activated Carbon (PAC)
Primary Application Flow-through filter beds for continuous water treatment. epa.govDirect dosing into water, followed by removal. epa.govepa.gov
Effectiveness for PFHxS Generally effective for long-chain PFAS like PFHxS. heycarbons.comnih.govCan be more effective for short-chain PFAS due to larger surface area. heycarbons.com
Infrastructure Requires dedicated filter vessels and infrastructure. pumpsandsystems.comMinimal additional equipment needed for direct dosing. pumpsandsystems.com
Efficiency Considered more efficient and economical for high-volume treatment. epa.govLess efficient for high percentage removal but useful for moderate levels. epa.gov

Ion Exchange Resins (IER) Applications

Ion exchange resins (IER) have emerged as a highly effective technology for the removal of a wide range of PFAS, including PFHxS. nxedge.iopurolite.com These specialized anion resins can exhibit a higher capacity for PFAS removal compared to GAC, often by a factor of up to 10. nxedge.io IERs are effective in removing both long- and short-chain PFAS to non-detectable levels. purolite.compurolite.com

Single-use, PFAS-selective anion resins are a common application, where the exhausted resin containing the concentrated PFAS is disposed of, often through incineration, preventing the re-introduction of the contaminants into the environment. purolite.com The advantages of IER include a shorter empty bed contact time (EBCT) compared to GAC, which translates to smaller equipment footprints and potentially lower capital expenses. nxedge.iopurolite.com However, the presence of other ions and organic matter in the water can foul the resin, necessitating pre-treatment in some cases. nxedge.ioitrcweb.org

Colloidal Activated Carbon Systems

Colloidal activated carbon (CAC) represents an innovative in-situ remediation strategy for contaminated groundwater. newmoa.orghepure.com CAC consists of micron-sized activated carbon particles suspended in a liquid, allowing for injection into the subsurface to form a permeable reactive barrier (PRB). newmoa.orgcascade-env.com This barrier acts as a filter, adsorbing PFAS like PFHxS as contaminated groundwater flows through it. cascade-env.com

Research has shown that CAC can achieve significant reductions in PFAS concentrations, with removal rates between 41% and 100% observed in batch tests. youtube.comnih.gov The very small particle size of CAC provides a large surface area for rapid sorption. newmoa.org While promising, the long-term performance and potential for competition effects among different PFAS for sorption sites are areas of ongoing study. newmoa.orgnih.gov

Advanced Oxidation and Reduction Processes

Advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) are destructive technologies that aim to break down PFAS molecules rather than simply separating them from the water. mdpi.combohrium.com These processes typically involve the generation of highly reactive radicals. redalyc.org

Electrochemical Oxidation Applications

Electrochemical oxidation (EO) is an emerging technology that has shown promise for the degradation of PFAS, including PFHxS. slu.seresearchgate.net This process typically utilizes electrodes, such as boron-doped diamond (BDD) anodes, to generate powerful oxidizing species that can break the strong carbon-fluorine bonds in PFAS molecules. slu.seacs.org

Studies have demonstrated that EO can degrade both long- and short-chain PFAS. acs.org However, the process can be complex, and if not optimized, may lead to the formation of shorter-chain PFAS intermediates. slu.seacs.org The efficiency of EO can be influenced by factors such as current density, electrode material, and the chemical matrix of the contaminated water. slu.seacs.org

Chemical Oxidation/Reduction Strategies (e.g., persulfate-based treatments)

Persulfate-based treatments, often activated by heat (HAPO), are a form of in-situ chemical oxidation (ISCO) being investigated for PFAS remediation. dtic.milnih.gov This method generates sulfate (B86663) radicals, which are strong oxidants. nih.gov

Research has shown that heat-activated persulfate can be effective in degrading certain PFAS, particularly perfluorocarboxylic acids (PFCAs), under acidic conditions (pH < 3). nih.govnih.gov However, its effectiveness against perfluorosulfonic acids (PFSAs) like PFHxS is limited. dtic.milnih.govnih.gov For instance, one study found that under PS/UV treatment, the degradation of PFHxS in groundwater was 61%. diva-portal.org The presence of other substances in the soil and groundwater can also impact the efficiency of persulfate-based treatments. nih.gov

Table 2: Research Findings on PFHxS Remediation Technologies

TechnologyKey Findings for PFHxS RemovalCitations
Granular Activated Carbon (GAC) Well-removed in pilot-scale studies. nih.gov
Powdered Activated Carbon (PAC) Leaching of PFHxS decreased by >90% at a 0.5% w/w dose in one study. mdpi.com
Ion Exchange Resins (IER) Proven to effectively remove PFHxS to meet and exceed regulatory levels. purolite.compurolite.com
Colloidal Activated Carbon (CAC) Significant reduction in PFHxS concentrations observed after injection in field applications. youtube.com
Electrochemical Oxidation Can degrade to shorter-chain PFSAs; removal of 3-100% reported in one study. acs.orgnih.gov
Persulfate-Based Treatments 61% degradation of PFHxS in groundwater under PS/UV treatment in one study. diva-portal.org

Thermal Treatment and Destruction Technologies

Thermal treatment methods are employed to remediate soils and other materials contaminated with persistent organic pollutants like Sodium Perfluorohexanesulfonate (B1258047) (PFHxS). These technologies utilize high temperatures to either destroy the contaminant or separate it from the host matrix for subsequent treatment.

Incineration and Thermal Desorption Approaches

Incineration and thermal desorption are two primary thermal strategies for managing PFHxS contamination. Incineration aims for the complete destruction of the compound, while thermal desorption is a separation technique.

Incineration involves the combustion of contaminated materials at very high temperatures, typically ranging from 725°C to over 1100°C, to achieve complete mineralization of per- and polyfluoroalkyl substances (PFAS) into hydrogen fluoride (B91410) (HF), carbon dioxide (CO2), and water. nih.govnih.govresearchgate.net Research indicates that for effective destruction of PFAS like PFHxS, temperatures at the higher end of this range are often necessary. nih.gov Recent pilot-scale studies have demonstrated that high-temperature incineration can be highly effective. For instance, tests on various PFAS-containing materials, including firefighting foams and contaminated soil, showed that incineration could destroy over 99% of targeted PFAS, with destruction and removal efficiency for compounds like PFOS and PFHxS reaching up to 99.9999%. remediation-technology.com However, a critical consideration with incineration is the potential for incomplete combustion, which can lead to the formation and release of other fluorinated compounds or greenhouse gases. nih.gov Therefore, careful monitoring of stack emissions and combustion byproducts is essential to ensure that the process achieves complete destruction and does not create new environmental hazards. nih.govresearchgate.net

Thermal Desorption is a process that heats contaminated soil to a temperature high enough to vaporize contaminants like PFHxS, separating them from the soil matrix. nih.govnavy.mil The vaporized contaminants are then collected and treated, often through incineration or adsorption onto materials like granular activated carbon (GAC). navy.mildtic.mil Studies have shown that thermal desorption can effectively remove PFAS from soil. nih.govdtic.mil The optimal temperature for this process is a key factor. Research on fortified and field-contaminated soils demonstrated that at 350°C, a significant reduction in PFAS concentrations was observed. nih.gov At 450°C, over 99% of perfluoroalkyl sulfonates (PFSAs), including PFHxS, were removed from field-contaminated soil. nih.gov One study found that for a low-concentration contaminated soil, thermal desorption at temperatures above 350°C resulted in 99.6% removal of total PFAS. dtic.mil This technique is considered less energy-intensive than direct incineration of the soil. nih.gov

Table 1: Summary of Thermal Treatment Studies for PFHxS and other PFAS

Technology Temperature Range (°C) Target Compound(s) Removal/Destruction Efficiency Key Findings
Incineration >1090°C Various PFAS >99.99% High destruction efficiencies achieved with few detectable fluorinated products of incomplete combustion. nih.gov
Incineration Not Specified PFOS, PFHxS Up to 99.9999% High-temperature incineration effectively destroys high-concentration PFAS materials. remediation-technology.com
Thermal Desorption 350°C - 550°C Various PFAS, including PFHxS >99% (at 450°C for PFSAs) Removal efficiency is temperature-dependent; PFSAs showed higher removal than PFCAs in field soil. nih.govnih.gov
Thermal Desorption >350°C Various PFAS 99.6% Demonstrated viability for removing PFAS from soil, but off-gas treatment requires careful management. dtic.mil

Biological Treatment Approaches

Biological treatment methods leverage natural processes of living organisms to break down or accumulate contaminants. For persistent compounds like PFHxS, these approaches are still largely in the research and development phase.

Bioremediation (e.g., microbial degradation, bacterial bioaccumulation)

Bioremediation for PFHxS focuses on using microorganisms to either degrade the compound or accumulate it within their cells.

Microbial Degradation: The carbon-fluorine bond in PFHxS is extremely strong, making microbial degradation very challenging. nih.gov While complete mineralization by a single organism has not been demonstrated, some studies point to limited biotransformation. For example, research has shown that C6 sulfonamido precursors present in some firefighting foams can be microbially transformed into PFHxS through nitrification, a process involving ammonia-oxidizing archaea and nitrite-oxidizing bacteria. acs.org This indicates that microbial activity can alter PFAS compounds in the environment, though it does not represent a complete breakdown of PFHxS itself. The broader field of bioremediation often involves stimulating indigenous microorganisms (biostimulation) or adding specific microbes (bioaugmentation) to enhance the degradation of pollutants. nih.govufz.decapes.gov.br

Bacterial Bioaccumulation: This approach involves microorganisms taking up and sequestering the contaminant without necessarily breaking it down. Several studies have investigated the potential of bacteria to accumulate PFHxS. Research on two Pseudomonas sp. strains isolated from a PFAS-contaminated site demonstrated their ability to bioaccumulate PFHxS. mdpi.comnih.govresearchgate.net Under specific laboratory conditions, one strain removed up to 24% of the PFHxS from the culture medium after 10 days. mdpi.com More recent research has also highlighted the significant capacity of certain human gut bacteria, such as Bacteroides uniformis, to bioaccumulate various PFAS, including perfluorooctanoic acid (PFOA). biorxiv.org While this study focused on PFOA and perfluorononanoic acid (PFNA), it noted that previous work with Pseudomonas showed much lower efficiency for PFHxS bioaccumulation over a longer period, suggesting that bacterial species and conditions greatly influence uptake efficiency. biorxiv.org

Table 2: Summary of Bioremediation Research for PFHxS

Approach Organism(s) Compound(s) Finding Research Focus
Bioaccumulation Pseudomonas sp. (strains PS27 & PDMF10) PFHxS Strains removed 16-24% of PFHxS from culture media over 5-10 days. mdpi.com Investigated the bioaccumulation potential of environmental bacterial isolates. mdpi.comnih.govresearchgate.net
Biotransformation Ammonia-oxidizing archaea, Nitrite-oxidizing bacteria C6 sulfonamido precursors Precursors can be microbially transformed into PFHxS . acs.org Studied the fate of PFAS precursors at groundwater/surface water boundaries. acs.org
Bioaccumulation Human gut bacteria (Bacteroides uniformis) PFNA, PFOA Rapid and significant bioaccumulation observed, contrasting with slower PFHxS uptake by Pseudomonas. biorxiv.org Screened human gut bacteria for their ability to sequester chemical pollutants. biorxiv.org

Phytoremediation Potentials

Phytoremediation is an environmental remediation strategy that uses plants to remove, degrade, or contain contaminants in soil, sediment, and water. nih.govnih.gov For PFAS like PFHxS, the primary mechanism of interest is phytoextraction, where plants take up contaminants through their roots and translocate them to their shoots, which can then be harvested and removed.

Recent studies have shown that various plants have the potential to bio-accumulate and distribute PFAS within their tissues. nih.gov The effectiveness of uptake and translocation is influenced by the specific PFAS compound and the plant species. nih.gov Research conducted in a wetland environment noted that PFHxS was the dominant PFAS found in the wastewater. researchgate.net Studies have demonstrated that the soil-water partitioning coefficient (log Kd), which indicates how strongly a chemical sorbs to soil, increases with the carbon chain length of the PFAS. researchgate.net Although phytoremediation is seen as a promising and potentially low-cost, in-situ technology, it is generally a slow process and most research has been limited to laboratory or small-scale experiments. nih.govmdpi.com Further research is needed to optimize plant selection and potentially use techniques like endophyte-assisted phytoremediation to enhance the removal of compounds like PFHxS from contaminated sites. nih.gov

Physical Separation and Containment Methods

These methods focus on physically removing the contaminated soil for ex-situ treatment or washing the contaminants from the soil in-situ, thereby reducing the volume of contaminated material or preventing its migration.

Soil Washing and Flushing Techniques

Soil Washing is an ex-situ remediation technique where excavated soil is treated to remove contaminants. jandenul.comrjleegroup.com The process involves mixing the contaminated soil with a washing solution (often water, sometimes with additives like surfactants) to transfer the contaminants from the soil particles into the liquid phase. rjleegroup.comyoutube.com The soil is then separated into different particle size fractions. youtube.com Typically, contaminants like PFHxS adhere more to fine particles (silt and clay) than to coarse sand and gravel. This allows for the separation of a large volume of cleaner, coarse material that can potentially be reused, from a smaller, highly contaminated fine-particle fraction that requires further treatment or disposal. jandenul.com The process water, now laden with PFAS, must also be treated before it can be reused or discharged. jandenul.comyoutube.com

Soil Flushing is a similar, but in-situ, technique. frtr.gov A washing solution is injected into the contaminated area of the subsurface to dissolve and mobilize contaminants like PFHxS. jandenul.comfrtr.gov The contaminant-laden fluid is then extracted via downgradient wells and treated above ground. frtr.gov This method avoids the costs and disruption of excavation. Water is the most common flushing fluid, but its effectiveness can be enhanced with additives like surfactants or cosolvents to improve the mobilization of organic contaminants. frtr.gov The effectiveness of soil flushing is highly dependent on the site's geology and hydrogeology, as the solution must be effectively distributed through the contaminated zone and subsequently captured to prevent the uncontrolled spread of contaminants. frtr.gov While soil washing and flushing can be effective, they are mobilization techniques that generate a contaminated liquid stream requiring further, often costly, treatment. mdpi.com

Solidification/Stabilization (S/S) Techniques

Solidification/Stabilization (S/S) is a remediation strategy employed to treat soils, sediments, and liquid wastes contaminated with various pollutants, including per- and polyfluoroalkyl substances (PFAS). rutgers.edubts.gov This technique does not destroy the contaminant but instead sequesters it within a solid matrix, thereby eliminating its pathway for environmental or human exposure. rutgers.edubts.gov The process involves two primary mechanisms: solidification, the physical encapsulation of the contaminant within the cured matrix, and stabilization, the chemical alteration of the matrix to encourage reactions that decrease the contaminant's solubility and mobility. rutgers.edu

S/S typically utilizes a pozzolanic binder, such as Portland cement, which, when mixed with water and the contaminated soil, cures into a solid, low-permeability monolith. rutgers.edu Research has shown that the effectiveness of S/S for PFAS, including sodium perfluorohexanesulfonate (PFHxS), can be significantly enhanced by incorporating various additives or sorbents. nih.gov These amendments improve the chemical stabilization and sequestration of PFAS molecules.

Studies have investigated the efficacy of several additives, including powdered activated carbon (PAC), granular activated carbon (GAC), biochar, and commercial sorbents like RemBind®. nih.govissmge.orgmdpi.com In one study, the addition of 2% PAC or Rembind® to an S/S treatment reduced the leaching of 13 out of 14 tested PFAS compounds by an average of 70% and 94%, respectively. nih.gov The efficiency of S/S has been observed to be dependent on the PFAS structure; it increases with the length of the perfluorocarbon chain and is significantly higher for perfluorosulfonates (PFSAs) like PFHxS compared to perfluorocarboxylates (PFCAs) of the same chain length. nih.gov For instance, a study demonstrated a greater than 99.9% reduction in the leachability of PFHxS from contaminated soil using an S/S process. pnnl.gov The addition of GAC to contaminated soils has been shown to reduce leachability by 55.8–99.9% through chemical stabilization, with further reductions to 87.1–99.9% achieved by also binding with cement. rsc.org

The table below summarizes findings from various studies on the effectiveness of S/S techniques with different amendments for PFAS immobilization.

Additive/BinderPFAS Compound(s)Soil/Matrix TypeKey FindingsReference(s)
Portland Cement & SorbentsPFHxS, PFOS, PFOA, etc.Contaminated Soil>99.9% SPLP reduction for PFHxS. pnnl.gov pnnl.gov
PAC, Rembind®, Zeolite, etc.14 Spiked PFASAged Contaminated Soil94% average leaching reduction with Rembind®; 70% with PAC. nih.gov Stabilization was 49% higher for PFSAs than PFCAs. nih.gov nih.gov
Granular Activated Carbon (GAC) & CementMultiple PFASContaminated SoilGAC substantially reduced the leachability of PFAS compounds. issmge.org Leaching of PFOS & PFOA reduced by 98% with 2% AC and cements. battelle.org issmge.orgbattelle.org
Biochar (BC)PFHxS, PFOS, PFOA, PFBS, etc.Low-TOC Soil>90% leaching reduction for PFHxS at a BC dose of 0.5% w/w, increasing to >98% at a 5% w/w dose. mdpi.com mdpi.com

Filtration and Reverse Osmosis

Filtration technologies, particularly high-pressure membrane systems like reverse osmosis (RO) and nanofiltration (NF), are recognized as highly effective methods for removing PFAS, including this compound, from water. epa.govnih.gov These technologies function by forcing water through a semi-permeable membrane that blocks the passage of larger molecules like PFAS, separating them into a concentrated waste stream. nih.govqualitywaterlab.com

Reverse osmosis is one of the most effective and well-studied technologies for PFAS removal, with research demonstrating its ability to remove up to 99% of various PFAS compounds. qualitywaterlab.comwineenthusiast.com RO membranes are tighter than NF membranes, allowing them to reject a broader spectrum of dissolved constituents, including nearly all salts. epa.gov The effectiveness of RO extends to a wide range of PFAS, including both the legacy long-chain compounds and the more challenging short-chain alternatives. epa.govwineenthusiast.com The performance of an RO system is contingent upon factors such as the quality of the membrane, system maintenance, and the specific characteristics of the water being treated. qualitywaterlab.comleafhome.com

Nanofiltration operates at lower pressures than RO and has also proven effective for PFAS removal, typically achieving rejection rates greater than 90%. epa.govclu-in.org While NF membranes can pass some salts that RO membranes would reject, they are still highly efficient at removing PFAS. epa.gov

Other filtration methods, such as those using granular activated carbon (GAC), are also employed for PFAS remediation. epa.gov GAC functions through adsorption, where PFAS molecules bind to the porous surface of the carbon. epa.gov While effective, particularly for long-chain PFAS, GAC may be less effective than RO, especially for certain short-chain compounds. epa.govwineenthusiast.com

The table below compares the removal effectiveness of different filtration technologies for PFAS.

TechnologyPFAS Compound(s)Removal EfficiencyKey ConsiderationsReference(s)
Reverse Osmosis (RO)Wide range of PFAS, including PFHxS, PFOA, PFOSUp to 99%Highly effective for long and short-chain PFAS. qualitywaterlab.comwineenthusiast.com Produces a concentrated waste stream requiring management. epa.govnih.gov epa.govqualitywaterlab.comwineenthusiast.comleafhome.com
Nanofiltration (NF)Wide range of PFAS, including PFOA, PFOS>90%Operates at lower pressure than RO. epa.gov Also produces a concentrated waste stream. nih.gov epa.govnih.govclu-in.org
Granular Activated Carbon (GAC)PFOA, PFOS, other PFASEffective, but can be less so than RO. (e.g., 73% vs >90% for RO in one study)More effective for long-chain than short-chain PFAS. wineenthusiast.comitrcweb.org Performance depends on contact time and carbon type. epa.govitrcweb.org epa.govwineenthusiast.comitrcweb.org

Integrated Remediation Strategies and Future Research Directions

Future research is critical to advance the remediation of this compound and other PFAS. Key areas requiring further investigation include:

Full-Scale Application and Economic Feasibility: There is a pressing need to move beyond laboratory and pilot-scale studies to full-scale field applications. mdpi.comitrcweb.org This includes comprehensive assessments of the long-term performance, environmental impact, and cost-effectiveness of current and emerging technologies. mdpi.comresearchgate.net

Management of Concentrated Wastes: Technologies like reverse osmosis and nanofiltration generate highly concentrated PFAS waste streams. epa.govnih.gov Developing effective and sustainable methods for the treatment and destruction of these concentrates is a significant research priority. nih.gov

Long-Term Stability of S/S: For solidification/stabilization techniques, further research is needed to confirm the long-term durability and stability of the solidified matrix under various environmental conditions to ensure permanent sequestration of the contaminants. mdpi.com

Advanced Destruction Technologies: While immobilization and separation are established methods, research into destructive technologies that can break the resilient carbon-fluorine bond is crucial for the permanent elimination of PFAS from the environment. researchgate.netclydeco.com This includes advanced oxidation processes, electrochemical methods, and sonolysis. itrcweb.orgdiva-portal.org

Understanding PFAS Behavior: Continued research is needed to better understand the fate, transport, and interactions of the vast number of PFAS compounds, including PFHxS, in complex environmental systems. nih.gov This knowledge will inform the selection and optimization of the most appropriate remediation strategies for specific sites. mdpi.com

By focusing on these research directions, the scientific community can develop more robust, sustainable, and cost-effective solutions to address the global challenge of PFAS contamination. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.